

3,3-Diethoxy-1-propanol mass spectrometry fragmentation pattern

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Compound of Interest

Compound Name: 3,3-Diethoxy-1-propanol

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **3,3-Diethoxy-1-propanol**

Abstract: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **3,3-diethoxy-1-propanol** (CAS: 16777-87-0). As a bifunctional molecule containing both an acetal and a primary alcohol, its fragmentation is governed by competing pathways initiated at these distinct functional groups. This document elucidates the primary cleavage mechanisms, including the dominant α -cleavage at the acetal moiety and characteristic fragmentations of the alcohol group. A detailed mechanistic interpretation of the resulting mass spectrum is presented, supported by established principles of organic mass spectrometry. This guide is intended for researchers, analytical scientists, and drug development professionals who require a foundational understanding of this molecule's behavior under EI-MS conditions for identification and structural characterization purposes.

Introduction

Overview of 3,3-Diethoxy-1-propanol

3,3-Diethoxy-1-propanol is an organic compound with the linear formula $(C_2H_5O)_2CHCH_2CH_2OH$. It possesses a molecular weight of 148.20 g/mol and a chemical formula of $C_7H_{16}O_3$ ^{[1][2][3]}. The structure features two key functional groups: a diethyl acetal at the 3-position and a primary alcohol at the 1-position. This bifunctional nature dictates its chemical reactivity and, critically for this guide, its fragmentation behavior in mass

spectrometry. Its applications include use as a synthetic intermediate, for example, in the synthesis of α -acetal-poly(ethylene glycol). Understanding its mass spectral characteristics is essential for reaction monitoring, purity assessment, and metabolite identification.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($M^{\bullet+}$)^[4]^[5]. Due to the significant excess energy imparted, the molecular ion is often vibrationally excited and undergoes subsequent fragmentation. The fragmentation pathways are predictable and reproducible, cleaving weaker bonds to form more stable cations and neutral radicals^[4]. The resulting pattern of charged fragments, when plotted as a function of their mass-to-charge ratio (m/z), constitutes the mass spectrum, which serves as a molecular fingerprint.

Proposed Mass Spectrum and Key Fragment Ions

The mass spectrum of **3,3-diethoxy-1-propanol** is characterized by the predominance of fragments arising from the chemically robust acetal group. The molecular ion peak is typically weak or absent for both acetals and alcohols due to their rapid fragmentation^[6]^[7]^[8]. The proposed fragmentation data under standard EI-MS conditions are summarized below.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Proposed Fragmentation Pathway
148	$[\text{C}_7\text{H}_{16}\text{O}_3]^{\bullet+}$	-	Molecular Ion $[\text{M}]^{\bullet+}$ (likely low abundance)
130	$[\text{C}_7\text{H}_{14}\text{O}_2]^{\bullet+}$	H_2O (18 Da)	Dehydration of the alcohol moiety
103	$[\text{C}_5\text{H}_{11}\text{O}_2]^+$	<ul style="list-style-type: none">$\bullet\text{C}_2\text{H}_5\text{O}$ (45 Da) or$\bullet\text{CH}_2\text{CH}_2\text{OH}$ (45 Da)	α -Cleavage at the acetal (loss of ethoxy radical) or C2-C3 bond cleavage (loss of hydroxyethyl radical)
75	$[\text{C}_3\text{H}_7\text{O}_2]^+$	<ul style="list-style-type: none">$\bullet\text{C}_2\text{H}_5$ (29 Da) from m/z 104 (rearrangement)	Loss of an ethyl group from a rearranged ion
57	$[\text{C}_3\text{H}_5\text{O}]^+$	<ul style="list-style-type: none">$\text{C}_2\text{H}_4\text{O}$ (44 Da) from m/z 101 (rearrangement)	Further fragmentation of acetal-derived ions
47	$[\text{C}_2\text{H}_7\text{O}]^+$	-	Protonated ethanol, likely from rearrangement
31	$[\text{CH}_3\text{O}]^+$	<ul style="list-style-type: none">$\bullet\text{C}_6\text{H}_{13}\text{O}_2$ (117 Da)	α -Cleavage at the alcohol (CH_2OH^+)

Mechanistic Analysis of Fragmentation Pathways

The fragmentation of **3,3-diethoxy-1-propanol** is primarily driven by the stability of the resulting carbocations. The presence of two oxygen atoms in the acetal group and one in the alcohol group provides multiple sites for initial ionization.

The Molecular Ion ($[\text{M}]^{\bullet+}$, m/z 148)

Upon electron impact, an electron is ejected, most likely from one of the non-bonding orbitals of an oxygen atom, to form the molecular ion $[C_7H_{16}O_3]^{\bullet+}$ at m/z 148. As is common for aliphatic alcohols and acetals, this ion is highly unstable and its peak in the spectrum is expected to be of very low intensity or entirely absent[6][9].

Primary Fragmentation: α -Cleavage at the Acetal Moiety

The most favorable and dominant fragmentation pathway for acetals involves the cleavage of a bond alpha to the oxygen atoms, as this leads to a highly resonance-stabilized oxonium ion[6].

- Formation of m/z 103: This is the anticipated base peak or one of the most intense peaks in the spectrum. It can be formed via two primary routes:
 - Loss of an Ethoxy Radical ($\bullet OC_2H_5$): The C-O bond of one of the ethoxy groups cleaves, expelling an ethoxy radical (mass 45 Da) to form the stable, resonance-delocalized oxonium ion at m/z 103.
 - Loss of a Hydroxyethyl Radical ($\bullet CH_2CH_2OH$): Cleavage of the C2-C3 bond, which is alpha to the acetal carbon, results in the loss of a hydroxyethyl radical (mass 45 Da). This pathway yields the even more stable dioxolanylium-type ion, $[CH(OC_2H_5)_2]^+$, also at m/z 103. The stability of this fragment makes this pathway highly probable.

Primary Fragmentation: Alcohol-Related Cleavages

While the acetal fragmentation dominates, characteristic pathways for the primary alcohol group are also observed[7][8].

- Dehydration (Loss of H_2O): Intramolecular elimination of a water molecule from the molecular ion can occur, leading to a fragment ion at m/z 130 ($[M-18]^{\bullet+}$)[7][8]. This is a hallmark fragmentation for many alcohols.
- Formation of m/z 31: α -cleavage adjacent to the alcohol's oxygen atom involves the breaking of the C2-C3 bond to form the $[CH_2OH]^+$ ion at m/z 31. This is a diagnostic peak for primary alcohols[10].

Secondary and Subsequent Fragmentations

The primary fragment ions, particularly the abundant ion at m/z 103, can undergo further fragmentation to produce smaller ions observed in the spectrum.

- Formation of m/z 75: The ion at m/z 103 can lose an ethylene molecule (C_2H_4 , 28 Da) through a rearrangement process, resulting in a fragment at m/z 75.
- Formation of m/z 47: This ion corresponds to protonated ethanol, $[C_2H_5OH_2]^+$, likely formed through rearrangement and cleavage of the larger fragments.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a reproducible mass spectrum of **3,3-diethoxy-1-propanol**, a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended.

- Sample Preparation:
 - Prepare a 100 $\mu\text{g/mL}$ solution of **3,3-diethoxy-1-propanol** in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
 - Ensure the sample is anhydrous to prevent any potential reactions in the GC inlet.
- Gas Chromatography (GC) Conditions:
 - Injection: Inject 1 μL of the sample solution.
 - Inlet: Use a split/splitless inlet at 250°C with a split ratio of 50:1.
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane stationary phase) is suitable.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometry (MS) Parameters:

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 30-250.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of **3,3-diethoxy-1-propanol**.

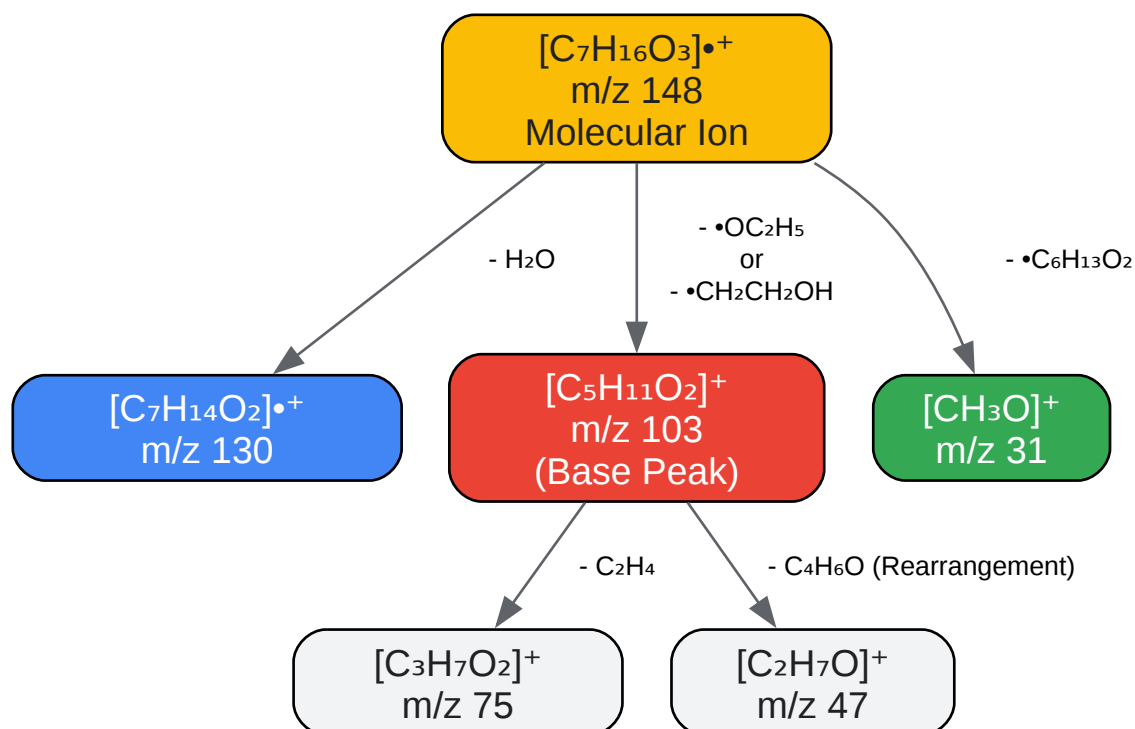


Figure 1: Proposed EI-MS Fragmentation of 3,3-Diethoxy-1-propanol

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Caption: Proposed EI-MS Fragmentation of **3,3-Diethoxy-1-propanol**.

Conclusion

The electron ionization mass spectrum of **3,3-diethoxy-1-propanol** is defined by fragmentation pathways characteristic of its constituent acetal and primary alcohol functional groups. The dominant cleavage is the α -cleavage at the acetal moiety, leading to the formation of a highly stable resonance-delocalized cation at m/z 103, which is predicted to be the base peak.

Secondary but diagnostically significant fragments include the ion from dehydration (m/z 130) and the characteristic primary alcohol fragment (m/z 31). A thorough understanding of these fragmentation mechanisms is crucial for the unambiguous identification and structural elucidation of this compound in complex analytical scenarios.

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